molecular formula C9H14N2 B14347162 N,N,3,5-Tetramethylpyridin-4-amine CAS No. 91054-49-8

N,N,3,5-Tetramethylpyridin-4-amine

Cat. No.: B14347162
CAS No.: 91054-49-8
M. Wt: 150.22 g/mol
InChI Key: PCHBPPDCBTYPKN-UHFFFAOYSA-N
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Description

N,N,3,5-Tetramethylpyridin-4-amine: is a chemical compound belonging to the pyridine family It is characterized by the presence of four methyl groups attached to the nitrogen and carbon atoms of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-Tetramethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-aminopyridine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N,3,5-Tetramethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nucleophiles like halides, alkoxides, and amines, typically in polar aprotic solvents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,3,5-Tetramethylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of N,N,3,5-Tetramethylpyridin-4-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function. This mechanism is similar to that of other enzyme inhibitors used in drug development.

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine: Lacks the additional methyl groups at positions 3 and 5, resulting in different chemical and biological properties.

    3,5-Dimethylpyridin-4-amine: Similar structure but with fewer methyl groups, affecting its reactivity and applications.

    N,N,3,5-Tetramethylpyridin-2-amine: Similar methylation pattern but different position of the amine group, leading to distinct properties.

Uniqueness: N,N,3,5-Tetramethylpyridin-4-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

91054-49-8

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N,3,5-tetramethylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7-5-10-6-8(2)9(7)11(3)4/h5-6H,1-4H3

InChI Key

PCHBPPDCBTYPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N(C)C)C

Origin of Product

United States

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